The Architectonics of Light: A Guide to the Crystal Structure and Packing of Bis(methoxyphenylethynyl)anthracene Derivatives
The Architectonics of Light: A Guide to the Crystal Structure and Packing of Bis(methoxyphenylethynyl)anthracene Derivatives
An In-Depth Technical Guide
Abstract
Derivatives of 9,10-bis(phenylethynyl)anthracene (BPEA) represent a cornerstone class of organic functional materials, renowned for their robust thermal and chemical stability and high photoluminescence quantum yields.[1] The introduction of methoxy substituents onto the peripheral phenyl rings provides a powerful tool to modulate their electronic properties and, critically, to direct their self-assembly in the solid state. This guide offers a comprehensive exploration of the synthesis, crystal structure, and packing phenomena of bis(methoxyphenylethynyl)anthracene derivatives. We delve into the causal relationships between molecular design, supramolecular arrangement, and emergent photophysical properties. By examining the subtle interplay of non-covalent interactions, such as π-π stacking and C-H···π forces, we illuminate how crystal engineering principles can be applied to tune solid-state fluorescence for applications in optoelectronics, sensing, and photonics. This document is intended for researchers and professionals in materials science and drug development, providing both foundational knowledge and detailed experimental protocols.
Introduction: Beyond the Single Molecule
The utility of an organic chromophore in solid-state devices is governed not only by its intrinsic molecular properties but also by its collective behavior in an ordered lattice.[2] Anthracene-based compounds, particularly the BPEA scaffold, are highly fluorescent and have been extensively studied for applications ranging from organic light-emitting diodes (OLEDs) to chemical sensors.[3][4] The rigid, planar anthracene core appended with conjugated phenylethynyl arms creates a highly delocalized π-system, which is the source of its rich photophysical behavior.
However, in the solid state, these molecules are subject to intermolecular interactions that can drastically alter their properties.[5] Strong π-π stacking, for instance, can lead to the formation of non-emissive excimers or cause significant red-shifts in fluorescence, a phenomenon known as aggregation-caused quenching (ACQ).[6] Conversely, clever molecular design can lead to aggregation-induced emission (AIE), where fluorescence is enhanced in the solid state.[6][7]
The strategic functionalization with methoxy groups serves two primary purposes:
-
Electronic Tuning : As an electron-donating group, the methoxy substituent can modify the HOMO-LUMO energy gap, thereby influencing the absorption and emission wavelengths.[4]
-
Steric and Electrostatic Guidance : The position and orientation of the methoxy group can sterically hinder or promote specific packing motifs and introduce weak hydrogen bonding capabilities (C-H···O), providing a handle to control the supramolecular architecture.[8][9]
Understanding and controlling the crystal packing is therefore paramount to harnessing the full potential of these materials. This guide will dissect the key structural features of methoxy-substituted BPEA derivatives and link them to their functional properties.
Synthesis: Forging the Chromophore
The most prevalent and efficient method for synthesizing BPEA derivatives is the Palladium-catalyzed Sonogashira cross-coupling reaction.[4][10] This reaction creates the crucial carbon-carbon triple bond by coupling a terminal alkyne (the methoxyphenylethyne) with an aryl halide (9,10-dibromo- or 9,10-diiodoanthracene).
The choice of catalyst system (typically a palladium complex like Pd(PPh₃)₄ and a copper(I) co-catalyst like CuI) and reaction conditions (solvent, temperature, and base) is critical for achieving high yields and purity. The methoxy group is typically incorporated into the phenylacetylene reactant prior to the coupling step.
Below is a generalized workflow for the synthesis of a target bis(methoxyphenylethynyl)anthracene derivative.
Caption: Generalized workflow for the Sonogashira synthesis of BPEA derivatives.
Crystallographic Analysis and Packing Motifs
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the precise three-dimensional arrangement of molecules in the solid state. Analysis of BPEA derivatives reveals several recurring packing motifs driven by non-covalent interactions.
Molecular Conformation
In most observed crystal structures, the central anthracene ring and the two phenylethynyl groups are nearly coplanar. For the parent BPEA molecule, the dihedral angle between the phenylethynyl group and the anthracene ring is reported to be small, around 9.7°.[11] This planarity facilitates extensive electronic conjugation across the molecule. The introduction of methoxy groups, particularly at the ortho positions, can induce a greater twist due to steric hindrance, potentially impacting the electronic properties.
Key Intermolecular Interactions
The supramolecular architecture of these crystals is a delicate balance of attractive and repulsive forces. The dominant interactions are:
-
π-π Stacking: This is the most significant interaction, where the electron-rich aromatic faces of adjacent anthracene cores stack upon one another. The distance between the centroids of these rings is a critical parameter. Distances of approximately 3.4-3.5 Å are indicative of strong π-π interactions that significantly influence the material's photophysics.[10] In the parent BPEA structure, a close separation of 3.43 Å is observed between overlapping anthracene rings.[10] This can lead to the formation of excimers, which are excited-state dimers that typically emit at longer, red-shifted wavelengths compared to the isolated molecule.[5]
-
C-H···π Interactions: These are weaker interactions where a hydrogen atom from one molecule is attracted to the π-electron cloud of an aromatic ring on a neighboring molecule. These interactions play a crucial role in guiding the overall packing, often working in concert with π-π stacking to create herringbone or slipped-stack arrangements.[12]
-
C-H···O Interactions: The oxygen atom of the methoxy group can act as a weak hydrogen bond acceptor. This allows for C-H···O interactions with hydrogens from adjacent molecules, adding another layer of control over the crystal packing that is absent in the parent BPEA.[9]
Caption: Key non-covalent interactions governing crystal packing in BPEA derivatives.
Linking Crystal Structure to Photophysical Properties
The precise arrangement of molecules in the crystal lattice directly dictates the solid-state optical and electronic properties. The distance and degree of overlap between adjacent chromophores are the most critical factors.
-
High Fluorescence Efficiency: When crystal packing prevents strong π-π stacking and isolates the anthracene fluorophores, the intrinsic high fluorescence of the monomer is preserved. This is often achieved through bulky substituents that enforce a larger separation between molecules, leading to high solid-state quantum yields. Bromo-derivatives of some anthracene systems, for example, show enhanced fluorescence due to packing that separates the anthracene units, overcoming the typical heavy-atom quenching effect.[5]
-
Excimer Emission: In cases of co-facial π-π stacking with significant overlap, excitation can lead to the formation of excimers. This results in a broad, structureless, and significantly red-shifted emission band compared to the solution-state fluorescence. The degree of red-shift often correlates with the degree of π-plane overlap.[13]
-
Mechanofluorochromism: Some crystal packing arrangements are metastable. Applying mechanical force, such as grinding or shearing, can disrupt the crystal lattice and induce a phase transformation to a more amorphous or a different polymorphic state.[7] This change in intermolecular arrangement alters the photophysical properties, leading to a change in fluorescence color, a phenomenon known as mechanofluorochromism. This process can often be reversed by heating or exposure to solvent vapor.[5][7]
The relationship can be visualized as a direct causal chain from molecular design to macroscopic function.
Caption: The causal pathway from molecular design to solid-state properties.
Data Summary
The following table summarizes representative crystallographic and photophysical data for BPEA and a related methoxy-substituted anthracene derivative to illustrate the concepts discussed.
| Compound | Space Group | Key Intermolecular Interaction | π-π Distance (Å) | Solid-State Emission λmax (nm) | Ref. |
| 9,10-Bis(phenylethynyl)anthracene | C2/c | π-π stacking | 3.43 | ~522 | [4][10][11] |
| 9-(4-Methoxyphenyl)anthracene | P2₁/n | π-π stacking, C-H···π | 3.95 | N/A | [12] |
| Anthracene-Naphthylacetonitrile (1) | P-1 | H-bonding | N/A | 541 | [7] |
Note: Data for a directly comparable bis(methoxyphenylethynyl)anthracene was not fully available in the search results; related structures are used for illustration.
Experimental Protocols
Protocol 1: Synthesis of 9,10-Bis(4-methoxyphenylethynyl)anthracene
Objective: To synthesize the target compound via a Sonogashira cross-coupling reaction.
Materials:
-
9,10-Dibromoanthracene
-
4-Methoxyphenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) Iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Standard glassware for inert atmosphere chemistry (Schlenk line)
Procedure:
-
To a dry, nitrogen-flushed Schlenk flask, add 9,10-dibromoanthracene (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.10 eq).
-
Evacuate and backfill the flask with dry nitrogen three times.
-
Add anhydrous toluene and anhydrous TEA via syringe. The typical solvent ratio is 4:1 (Toluene:TEA).
-
Stir the mixture at room temperature for 15 minutes to ensure dissolution and catalyst activation.
-
Add 4-methoxyphenylacetylene (2.2 eq) dropwise to the reaction mixture via syringe.
-
Heat the reaction mixture to 80-90 °C and maintain stirring under a positive nitrogen pressure.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and filter to remove the triethylammonium bromide salt.
-
Wash the precipitate with THF. Combine the organic filtrates.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid using column chromatography on silica gel (e.g., with a hexane/dichloromethane gradient) to yield the pure product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Single Crystal Growth by Slow Evaporation
Objective: To grow X-ray quality single crystals suitable for SCXRD analysis.
Materials:
-
Purified bis(methoxyphenylethynyl)anthracene derivative
-
High-purity solvent or solvent mixture (e.g., THF, Dichloromethane/Hexane, Toluene)
-
Small, clean vial (e.g., 4 mL) with a cap
-
Parafilm
Procedure:
-
Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent at room temperature. The choice of solvent is critical and often requires screening. A good starting point is a solvent in which the compound is moderately soluble.
-
Filter the solution through a small plug of cotton or a syringe filter into a clean vial to remove any dust or particulate matter.
-
Cover the vial with its cap, but do not tighten it completely. Alternatively, cover the vial opening with parafilm and pierce it with a needle 1-2 times. This allows for very slow evaporation of the solvent.
-
Place the vial in a vibration-free location (e.g., a quiet cupboard or a dedicated crystallization dish).
-
Allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the vial periodically for the formation of well-defined single crystals. Avoid disturbing the vial as this can hinder crystal growth.
-
Once suitable crystals have formed, carefully extract them from the mother liquor using a pipette or by decanting the solvent.
-
Gently rinse the crystals with a small amount of cold, fresh solvent and allow them to air dry briefly before analysis.
Protocol 3: Single-Crystal X-ray Diffraction (SCXRD) Analysis
Objective: To determine the molecular structure and crystal packing of the synthesized compound.
Equipment:
-
Single-crystal X-ray diffractometer (e.g., Bruker APEX II, Rigaku) with a suitable radiation source (e.g., Mo Kα or Cu Kα).[8][11]
-
Cryo-cooling system (e.g., nitrogen stream).
-
Microscope for crystal mounting.
Procedure:
-
Crystal Mounting: Select a high-quality single crystal (clear, well-defined faces, no visible cracks) under a microscope. Mount the crystal on a suitable holder (e.g., a polymer loop or glass fiber) using a cryoprotectant oil (e.g., Paratone-N).[8]
-
Data Collection:
-
Mount the crystal on the diffractometer's goniometer head.
-
Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations and potential radiation damage.
-
Center the crystal in the X-ray beam.
-
Perform an initial unit cell determination.
-
Proceed with a full data collection strategy, which involves rotating the crystal and collecting diffraction data over a wide range of angles (e.g., using ω-2θ scans).[11]
-
-
Data Reduction and Correction:
-
Structure Solution and Refinement:
-
Solve the crystal structure using direct methods (e.g., with software like SHELXT) to obtain an initial model of the molecular structure.[8]
-
Refine the structural model against the experimental data using full-matrix least-squares refinement (e.g., with SHELXL).[8]
-
Anisotropically refine all non-hydrogen atoms.
-
Locate hydrogen atoms from the difference Fourier map or place them in calculated positions.
-
Continue refinement until convergence is reached, as indicated by stable R-factors (R1, wR2) and a flat final difference Fourier map.
-
-
Analysis and Visualization: Analyze the final structure for bond lengths, angles, and key intermolecular contacts (π-π distances, C-H···π, etc.). Generate visualizations using software like Olex2, Mercury, or Diamond.
Conclusion and Future Outlook
The crystal engineering of bis(methoxyphenylethynyl)anthracene derivatives is a powerful strategy for developing advanced organic materials with tailored solid-state properties. By strategically positioning methoxy substituents, researchers can exert significant control over the intermolecular forces that dictate crystal packing. This, in turn, allows for the fine-tuning of photophysical behaviors, from achieving high solid-state fluorescence efficiencies to designing novel mechanochromic materials.
Future research will likely focus on exploring more complex substitution patterns and introducing other functional groups that can participate in stronger and more directional interactions like hydrogen bonding. The synthesis of derivatives with multiple, varied substituents could unlock even more sophisticated packing motifs and novel functionalities. A deeper computational and experimental analysis of how subtle changes in molecular structure propagate to macroscopic properties will continue to drive the rational design of next-generation organic electronic and photonic materials.
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Semantic Scholar. (2020). Supramolecular Organic Frameworks (SOFs) Using Anthracene Based Flexible Azoles: Synthesis, Structural and Photophysical Studies. Retrieved from [Link]
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